molecular formula C15H10FNO3 B6377029 2-Cyano-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261918-29-9

2-Cyano-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6377029
CAS RN: 1261918-29-9
M. Wt: 271.24 g/mol
InChI Key: WNYNIOCWAJQHDR-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% (also known as 4-FMC) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, alcohols, and other organic solvents. 4-FMC is a relatively new compound, having been first synthesized in 2018. The compound is most commonly used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a pharmaceutical intermediate.

Scientific Research Applications

4-FMC is used in a variety of scientific research applications. The compound is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a pharmaceutical intermediate. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 4-FMC has been used as a substrate for the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 4-FMC is not fully understood, however it is believed to act as an inhibitor of certain enzymes. Specifically, it is thought to inhibit the enzyme aldose reductase, which is involved in the metabolism of sugars. In addition, it is believed to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of androgens.
Biochemical and Physiological Effects
4-FMC has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound is a potent inhibitor of the enzymes aldose reductase and 5-alpha-reductase, both of which are involved in the metabolism of sugars and androgens, respectively. Additionally, 4-FMC has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In vivo studies have also shown that 4-FMC has anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-FMC in lab experiments is its high purity (95%). This makes it suitable for use in a variety of scientific research applications. Additionally, 4-FMC is relatively easy to synthesize and is readily available from chemical suppliers. The main limitation of using 4-FMC in lab experiments is that it is not water-soluble, which can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of 4-FMC in scientific research. One potential application is in the development of new drugs and pharmaceuticals. 4-FMC has already been used in the synthesis of peptides and proteins, and it could potentially be used in the development of new drugs and pharmaceuticals. Additionally, 4-FMC could be used in the development of new agrochemicals, such as herbicides and pesticides. Finally, 4-FMC could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

4-FMC is synthesized by the reaction of 4-fluoro-3-methoxycarbonylphenol with cyanide ion in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile, and the resulting product is isolated by filtration. The reaction is typically carried out at a temperature of around 25 °C, and the reaction time is typically around 3 hours.

properties

IUPAC Name

methyl 5-(3-cyano-4-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)12-7-10(2-4-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYNIOCWAJQHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684937
Record name Methyl 3'-cyano-4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-29-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-cyano-4-fluoro-4′-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-cyano-4-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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